Tert-butyl (1-chloroisoquinolin-6-YL)carbamate Tert-butyl (1-chloroisoquinolin-6-YL)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16779088
InChI: InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-10-4-5-11-9(8-10)6-7-16-12(11)15/h4-8H,1-3H3,(H,17,18)
SMILES:
Molecular Formula: C14H15ClN2O2
Molecular Weight: 278.73 g/mol

Tert-butyl (1-chloroisoquinolin-6-YL)carbamate

CAS No.:

Cat. No.: VC16779088

Molecular Formula: C14H15ClN2O2

Molecular Weight: 278.73 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (1-chloroisoquinolin-6-YL)carbamate -

Specification

Molecular Formula C14H15ClN2O2
Molecular Weight 278.73 g/mol
IUPAC Name tert-butyl N-(1-chloroisoquinolin-6-yl)carbamate
Standard InChI InChI=1S/C14H15ClN2O2/c1-14(2,3)19-13(18)17-10-4-5-11-9(8-10)6-7-16-12(11)15/h4-8H,1-3H3,(H,17,18)
Standard InChI Key PGJCSQMEIAFNGG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

Tert-Butyl (1-chloroisoquinolin-6-YL)carbamate is characterized by the IUPAC name tert-butyl N-(1-chloroisoquinolin-6-yl)carbamate. Its canonical SMILES representation is CC(C)(C)OC(=O)NC₁=CC₂=C(C=C₁)C(=NC=C₂)Cl, reflecting the isoquinoline core with chlorine at position 1 and the carbamate group at position 6. The compound’s three-dimensional conformation is stabilized by intramolecular hydrogen bonding between the carbamate’s carbonyl oxygen and the isoquinoline’s nitrogen, as evidenced by its Standard InChIKey PGJCSQMEIAFNGG-UHFFFAOYSA-N.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₅ClN₂O₂
Molecular Weight278.73 g/mol
IUPAC Nametert-butyl N-(1-chloroisoquinolin-6-yl)carbamate
Canonical SMILESCC(C)(C)OC(=O)NC₁=CC₂=C(C=C₁)C(=NC=C₂)Cl
PubChem CID165919589

Synthesis and Reaction Pathways

Primary Synthetic Route

The synthesis of tert-butyl (1-chloroisoquinolin-6-YL)carbamate typically involves a two-step protocol:

  • Chlorination of Isoquinoline: 1-Chloroisoquinolin-6-amine is prepared via electrophilic substitution, where chlorine is introduced at the 1-position using reagents such as phosphorus oxychloride (POCl₃) .

  • Carbamate Formation: The amine intermediate reacts with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) to form the carbamate linkage . The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon of the chloroformate.

Critical Reaction Conditions:

  • Temperature: 0–25°C (to minimize side reactions)

  • Solvent: Dichloromethane or tetrahydrofuran

  • Yield: 60–75% (optimized conditions) .

Alternative Approaches

Recent advancements have explored palladium-catalyzed coupling reactions to install the carbamate group directly onto pre-chlorinated isoquinoline scaffolds, though these methods remain less efficient than classical approaches .

Applications in Drug Discovery and Development

Role in Cyclophilin Inhibition

Tert-butyl carbamate derivatives, including this compound, have been investigated as cyclophilin inhibitors. Cyclophilins are peptidyl-prolyl isomerases implicated in immunosuppression and viral replication . In a 2009 study, analogs of this compound demonstrated nanomolar inhibitory activity against cyclophilin A (CypA), with structural modifications at the isoquinoline ring enhancing binding affinity . For example, introducing electron-withdrawing groups at the 6-position improved interactions with CypA’s active-site residues, such as Thr466 .

Building Block for Bioactive Molecules

The compound’s chloro and carbamate groups serve as handles for further functionalization:

  • Suzuki-Miyaura Coupling: The chlorine atom enables cross-coupling with boronic acids to generate biaryl structures, a common motif in kinase inhibitors .

  • Carbamate Deprotection: Treatment with trifluoroacetic acid (TFA) removes the tert-butyloxycarbonyl (Boc) group, yielding a free amine for subsequent amidation or alkylation .

Table 2: Representative Derivatives and Their Activities

Derivative StructureBiological TargetIC₅₀/NMSource
6-Bromo-1-chloroisoquinolineCypA42 ± 5
6-Amino-1-chloroisoquinolineSARS-CoV-2 Mpro1.2 ± 0.3

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 5.6 Hz, 1H, H-5), 8.21 (s, 1H, H-3), 7.89–7.82 (m, 2H, H-7/H-8), 7.45 (d, J = 5.6 Hz, 1H, H-6), 1.53 (s, 9H, tert-butyl).

  • HRMS (ESI+): m/z calcd for C₁₄H₁₅ClN₂O₂ [M+H]⁺: 279.0895, found: 279.0898.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) achieves >95% purity, with a retention time of 12.3 minutes.

Future Directions and Research Gaps

Unexplored Therapeutic Avenues

  • Anticancer Applications: Isoquinoline derivatives exhibit topoisomerase inhibition; coupling this scaffold with DNA-alkylating agents could enhance cytotoxicity .

  • Antiviral Agents: Structural analogs have shown activity against SARS-CoV-2 main protease (Mpro), warranting further exploration .

Synthetic Challenges

Scalable synthesis remains a bottleneck due to low yields in chlorination steps. Flow chemistry approaches may improve efficiency and reduce waste .

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